

ATTO 590 Labeling of Oligonucleotides and DNA: Application Notes and Protocols

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Compound of Interest

Compound Name: ATTO 590

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Introduction

ATTO 590 is a fluorescent dye belonging to the rhodamine family, known for its high thermal and photostability, strong absorption, and high fluorescence quantum yield.^{[1][2][3]} These characteristics make it an exceptional label for a variety of applications in molecular biology, diagnostics, and drug development, including single-molecule detection, high-resolution microscopy (such as PALM, dSTORM, and STED), flow cytometry (FACS), and fluorescence in situ hybridization (FISH).^{[1][3][4]} **ATTO 590** fluoresces in the orange region of the visible spectrum and can be used as a substitute for other common dyes like Alexa Fluor 594 and Texas Red.^{[5][6][7]} Its rigid molecular structure prevents the formation of isomers in solution, ensuring consistent optical properties across different environmental conditions.^{[2][8]}

This document provides detailed application notes and protocols for the labeling of oligonucleotides and DNA with **ATTO 590**.

Quantitative Data

The spectroscopic and physical properties of **ATTO 590** are summarized in the table below for easy reference and comparison.

Property	Value	Reference
Formula	C43H51N3O8P	[5]
Molecular Weight (as NHS ester)	788 g/mol	[9]
Absorption Maximum (λ_{abs})	593 - 594 nm	[1][5][10]
Emission Maximum (λ_{em})	621 - 624 nm	[5][6][11]
Molar Extinction Coefficient (ϵ_{max})	120,000 M ⁻¹ cm ⁻¹	[1][5][10]
Fluorescence Quantum Yield (η_{fl})	80%	[1][3][10]
Fluorescence Lifetime (τ_{fl})	3.7 ns	[1][3][10]
Correction Factor (CF260)	0.39	[1][9][10]
Correction Factor (CF280)	0.43	[1][9][10]

Experimental Protocols

The following are detailed protocols for the covalent labeling of modified oligonucleotides and DNA with **ATTO 590**. The most common methods involve the reaction of an amine-modified oligonucleotide with an N-hydroxysuccinimide (NHS) ester of the dye, or a thiol-modified oligonucleotide with a maleimide derivative of the dye.

Protocol 1: Labeling of Amino-Modified Oligonucleotides with ATTO 590 NHS Ester

This protocol describes the labeling of oligonucleotides containing a primary amine group with **ATTO 590** NHS ester. The NHS ester reacts with the primary amine to form a stable amide bond.[6][12] This is a post-synthesis conjugation method.[8]

Materials:

- Amino-modified oligonucleotide

- **ATTO 590** NHS ester
- Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
- 0.2 M Carbonate-Bicarbonate buffer (pH 8.3-9.0)
- Nuclease-free water
- Purification system (e.g., Gel filtration column like Sephadex G-25, or HPLC)

Procedure:

- Oligonucleotide Preparation:
 - Dissolve the amino-modified oligonucleotide in 0.2 M carbonate-bicarbonate buffer (pH 8-9) to a final concentration of 0.1 mM (e.g., 5 nmol in 50 μ L).[\[9\]](#)
- **ATTO 590** NHS Ester Solution Preparation:
 - Immediately before use, prepare a 5 mg/mL solution of **ATTO 590** NHS ester in anhydrous DMF or DMSO.[\[9\]](#)
- Labeling Reaction:
 - Add approximately 30 μ L of the **ATTO 590** NHS ester solution to 50 μ L of the oligonucleotide solution. This represents a molar excess of the dye.[\[9\]](#)
 - Incubate the reaction mixture at room temperature for 2 hours with gentle shaking.[\[9\]](#) For longer reaction times, the pH should be adjusted to 7.0-7.5 to minimize hydrolysis of the NHS ester.[\[9\]](#)
- Purification of the Labeled Oligonucleotide:
 - Separate the labeled oligonucleotide from the unreacted free dye using gel filtration (e.g., Sephadex G-25) or reverse-phase HPLC.[\[9\]](#) Dual HPLC purification is often recommended to first remove failure sequences and then to separate the labeled product from unlabeled oligonucleotides and excess dye.[\[6\]](#)

Protocol 2: Labeling of Thiol-Modified Oligonucleotides with ATTO 590 Maleimide

This protocol details the labeling of oligonucleotides containing a thiol (sulfhydryl) group with **ATTO 590** maleimide. The maleimide group reacts specifically with the thiol group to form a stable thioether bond. This reaction is most efficient at a pH of 7.0-7.5.[\[13\]](#)[\[14\]](#)

Materials:

- Thiol-modified oligonucleotide
- **ATTO 590** maleimide
- Degassed, thiol-free buffer (e.g., PBS, Tris, or HEPES, pH 7.0-7.5)
- Tris(2-carboxyethyl)phosphine (TCEP) for disulfide bond reduction
- Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
- Nuclease-free water
- Purification system (e.g., Gel filtration column or HPLC)

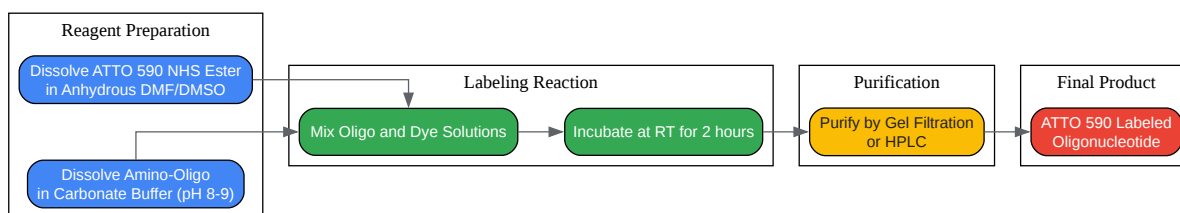
Procedure:

- Oligonucleotide Preparation and Reduction:
 - Dissolve the thiol-modified oligonucleotide in a degassed buffer (pH 7.0-7.5) to a concentration of 1-10 mg/mL.[\[15\]](#) The buffer should be free of any thiol-containing compounds.
 - To ensure the thiol group is reactive and not in a disulfide-bonded state, add a 10-100 fold molar excess of TCEP.[\[15\]](#)
 - Incubate at room temperature for 20 minutes.[\[15\]](#)
- **ATTO 590** Maleimide Solution Preparation:

- Dissolve the **ATTO 590** maleimide in DMSO or fresh DMF to a concentration of 1-10 mg/mL.^[15]
- Labeling Reaction:
 - Add a 20-fold molar excess of the dissolved **ATTO 590** maleimide to the reduced oligonucleotide solution.^[15]
 - Flush the reaction vial with an inert gas (e.g., nitrogen or argon), seal it tightly, and mix thoroughly.
 - Incubate the reaction overnight at 4°C or for 2 hours at room temperature, protected from light.^{[13][15]}
- Purification of the Labeled Oligonucleotide:
 - Purify the labeled oligonucleotide from the unreacted dye and other reaction components using a standard method such as a gel filtration column or HPLC.

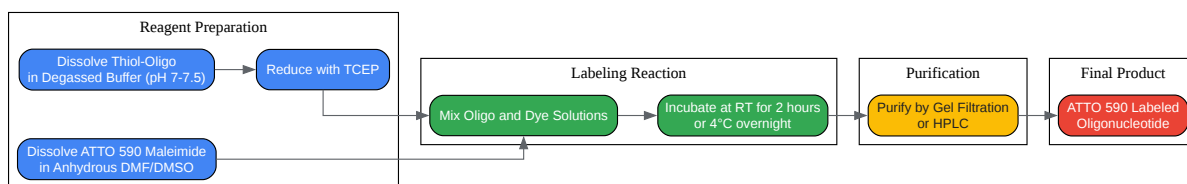
Signaling Pathways and Experimental Workflows

The following diagrams illustrate the logical workflows for the labeling protocols described above.



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Caption: Workflow for labeling amino-modified oligonucleotides with **ATTO 590** NHS ester.



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Caption: Workflow for labeling thiol-modified oligonucleotides with **ATTO 590** maleimide.

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